molecular formula C13H19N3O5S B2992777 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate CAS No. 942842-11-7

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate

Cat. No.: B2992777
CAS No.: 942842-11-7
M. Wt: 329.37
InChI Key: FPQXYPGGDMFEMS-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonamide group, and a phenyl dimethylcarbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonamide. This intermediate is then reacted with phenyl dimethylcarbamate under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide or carbamate groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form morpholine, sulfonamide, and phenyl dimethylcarbamate derivatives.

Scientific Research Applications

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate moiety can interact with proteins and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects.

Comparison with Similar Compounds

3-(Morpholine-4-sulfonamido)phenyl dimethylcarbamate can be compared with other similar compounds such as:

    Sulfonamides: These compounds share the sulfonamide group and are known for their antimicrobial properties.

    Carbamates: Compounds with carbamate groups are used in pesticides and pharmaceuticals.

    Morpholine derivatives: These compounds have diverse applications in chemistry and biology due to the presence of the morpholine ring.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(morpholin-4-ylsulfonylamino)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-15(2)13(17)21-12-5-3-4-11(10-12)14-22(18,19)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQXYPGGDMFEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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